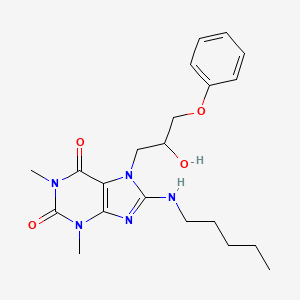

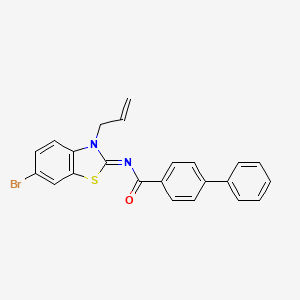

![molecular formula C13H16N2S B2905969 5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 863001-34-7](/img/structure/B2905969.png)

5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole” is a complex organic molecule that contains a pyrrolidine ring and a thiazole ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

The molecular structure of “5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole” would be characterized by the presence of a pyrrolidine ring and a thiazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a component of 5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole, is widely used in medicinal chemistry to create compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .

Asymmetric Organocatalysis

In the field of asymmetric organocatalysis, pyrrolidine derivatives serve as key scaffolds. They are used in environmentally friendly reactions without toxic metal ions, and their tunable nature makes them valuable in pharmaceutical and biotechnological industries .

Antifungal Applications

Compounds with the pyrrolidine structure have shown promising antifungal activity. For instance, certain derivatives have demonstrated significant inhibitory potential against Candida albicans, a common fungal pathogen .

Antibacterial Research

Thiazole derivatives, like 5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole, have been found to be active against various bacterial strains. They offer an alternative to traditional antibiotics and are particularly effective against resistant bacteria .

Neurological Disorders Treatment

The pyrrolidine-2,5-dione scaffold, related to the pyrrolidine ring, has been identified as valuable in the treatment of epilepsy. This suggests potential applications of 5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole in developing antiepileptic drugs .

Chemical Synthesis and Catalysis

Pyrrolidine derivatives are also used in chemical synthesis as catalysts. They can facilitate various reactions, including Michael addition and nucleophilic aromatic substitution, which are fundamental in creating complex organic molecules .

Structural Biology and Protein Interaction Studies

The stereogenicity of the pyrrolidine ring allows for the study of different biological profiles of drug candidates due to the different binding modes to enantioselective proteins. This is crucial in understanding protein interactions and designing targeted therapies .

Mecanismo De Acción

Target of Action

It’s known that thiazole derivatives exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Similarly, imidazole derivatives also show diverse biological activities . Therefore, the compound might interact with multiple targets, depending on the specific biological activity.

Mode of Action

Thiazole derivatives are known to interact with their targets through various orientations, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Given the broad biological activities of thiazole and imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways related to its biological activities .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a component of the compound, are known to influence the adme properties of drug candidates .

Result of Action

Given the broad biological activities of thiazole and imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects depending on its specific biological activity .

Action Environment

It’s known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Direcciones Futuras

The future directions for research on “5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole” could involve further exploration of its potential biological activities and uses. The pyrrolidine and thiazole rings present in this compound are found in many biologically active compounds, suggesting potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

5,7-dimethyl-2-pyrrolidin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-9-7-10(2)12-11(8-9)14-13(16-12)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPBCVWUNFPCSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

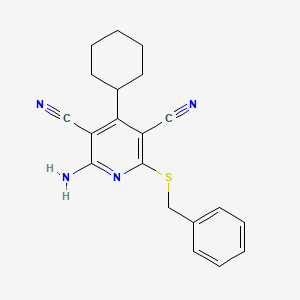

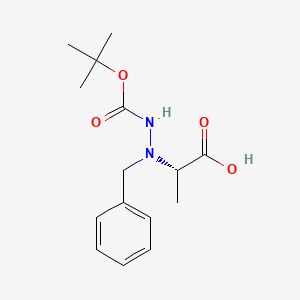

![2-{[2,2-dimethyl-3-(methylamino)-3-oxopropyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2905888.png)

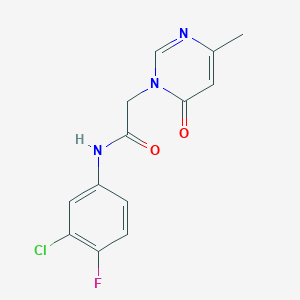

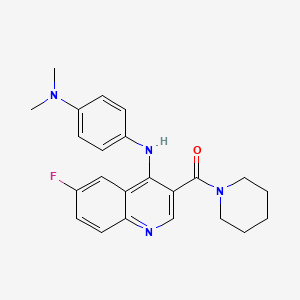

![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2905891.png)

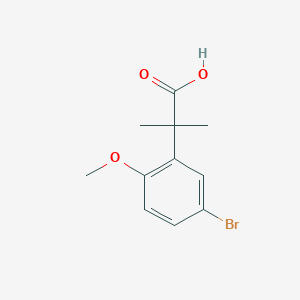

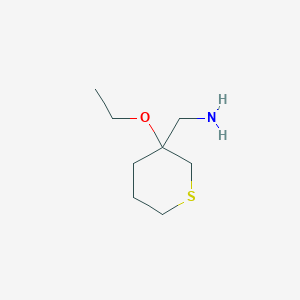

![Methyl 5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate](/img/structure/B2905892.png)

![1-{[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2905896.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2905904.png)